molecular formula C15H14FN3 B13444891 (R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

货号: B13444891
分子量: 255.29 g/mol
InChI 键: BQFVGDNNCHAEIK-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its structural resemblance to purine-based nucleotides, which allows it to interact effectively with biopolymers in living systems . This compound is supplied with (R) stereochemistry, and its molecular formula is C15H14FN3, with a molecular weight of 255.30 g/mol . The benzimidazole core is recognized for its wide array of pharmacological activities, making derivatives like this one valuable for investigating new therapeutic agents . Potential research applications include serving as a key synthetic intermediate or a pharmacologically active lead compound in the development of antimicrobial , anticancer , and antitubercular agents . Its mechanism of action in these contexts is often attributed to its ability to interact with enzymes and receptors, such as DNA topoisomerase in antimicrobial studies or through allosteric inhibition as demonstrated for related α-glucosidase inhibitors . This product is intended for research purposes in laboratory settings only and is not approved for human, animal, or diagnostic use. Researchers are advised to consult the material safety data sheet prior to handling.

属性

分子式

C15H14FN3

分子量

255.29 g/mol

IUPAC 名称

(1R)-1-(7-fluoro-1-phenylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C15H14FN3/c1-10(17)15-18-13-9-5-8-12(16)14(13)19(15)11-6-3-2-4-7-11/h2-10H,17H2,1H3/t10-/m1/s1

InChI 键

BQFVGDNNCHAEIK-SNVBAGLBSA-N

手性 SMILES

C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C(=CC=C2)F)N

规范 SMILES

CC(C1=NC2=C(N1C3=CC=CC=C3)C(=CC=C2)F)N

产品来源

United States

准备方法

Synthesis of the Benzimidazole Core

The benzimidazole nucleus is synthesized via condensation of an ortho-phenylenediamine derivative with an appropriate carboxylic acid or aldehyde. For the 7-fluoro substitution, 4-fluoro-1,2-phenylenediamine or its derivatives are employed as starting materials.

  • Phillips Method : Condensation of 4-fluoro-o-phenylenediamine with formic acid or carboxylic acid derivatives under acidic heating conditions to form the 7-fluoro-benzimidazole core.

  • Alternative Methods : Use of nitriles or aldehydes as carbonyl sources for condensation with 4-fluoro-o-phenylenediamine under catalytic conditions, including metal catalysts or solvent-free approaches, to improve yield and environmental profile.

N-1 Phenyl Substitution

The N-1 position of the benzimidazole is arylated to introduce the phenyl substituent. This is typically achieved by:

  • N-Alkylation or N-Arylation : Reaction of benzimidazole with phenyl halides or phenyl carbonates under transition metal catalysis (e.g., palladium or iridium catalysts) to afford the 1-phenylbenzimidazole structure.

  • Enantioselective N-Allylation : Iridium-catalyzed N-allylation of benzimidazole derivatives with allylic carbonates has been reported to proceed with high regio- and enantioselectivity, which can be adapted for arylation steps.

Introduction of the (R)-1-Ethanamine Side Chain at C-2

The chiral ethanamine substituent at the 2-position is introduced via:

  • Enantioselective Amination : Reaction of the 2-position functional group (e.g., halomethyl or aldehyde intermediate) with chiral amines or via asymmetric catalytic amination to yield the (R)-enantiomer with high enantiomeric excess.

  • Chiral Resolution or Catalysis : Use of chiral catalysts or auxiliaries during the amination step to control stereochemistry, ensuring the (R)-configuration.

Fluorine Incorporation

The fluorine atom at the 7-position is incorporated either by:

  • Starting with a fluorinated o-phenylenediamine precursor.
  • Electrophilic fluorination of the benzimidazole ring post-synthesis using selective fluorinating agents.

The former is preferred for regioselectivity and to avoid side reactions.

Representative Synthetic Route and Reaction Conditions

Step Reaction Type Reactants/Intermediates Conditions Yield (%) Notes
1 Condensation 4-Fluoro-o-phenylenediamine + Formic acid Acidic heating (HCl, reflux) 85-90 Formation of 7-fluoro-benzimidazole core
2 N-Arylation Benzimidazole + Phenyl halide Pd or Ir catalyst, base, solvent 80-88 N-1 phenyl substitution
3 Halomethylation N-phenylbenzimidazole + Chloroacetyl chloride Base, solvent (e.g., dichloromethane) 75-80 Introduction of 2-chloromethyl intermediate
4 Enantioselective Amination 2-Chloromethyl intermediate + (R)-amine Chiral catalyst, mild conditions 70-85 Formation of (R)-1-(7-fluoro-1-phenylbenzimidazol-2-yl)ethanamine

This sequence reflects a typical multistep approach with moderate to high yields at each stage, optimized for stereoselectivity and purity.

Analytical and Purification Techniques

Summary Table of Key Synthetic Parameters

Parameter Details
Molecular Formula C15H14FN3
Molecular Weight 255.29 g/mol
Starting Material 4-Fluoro-o-phenylenediamine
Key Catalysts Palladium, Iridium complexes
Chiral Control Chiral amine or chiral catalyst
Typical Solvents Dichloromethane, Ethanol, DMF
Reaction Temperatures 25–150 °C depending on step
Typical Yields 70–90% per step
Enantiomeric Excess 95–97%

化学反应分析

Nucleophilic Reactions at the Ethylamine Group

The primary amine group undergoes characteristic nucleophilic reactions:

Reaction TypeConditionsProductYield (%)Reference
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTNN-Acetyl derivative78–85
AlkylationCH₃I, K₂CO₃, DMF, 60°CNN-Methyl derivative65–72
Schiff base formationBenzaldehyde, MeOH, RTImine derivative82

Mechanistic studies indicate that the amine's reactivity is modulated by the electron-withdrawing effect of the adjacent benzimidazole ring, which slightly reduces its nucleophilicity compared to aliphatic amines .

Imidazole Ring Functionalization

The benzimidazole core participates in electrophilic substitution and cross-coupling reactions:

2.1. N-Alkylation at Imidazole Positions

Deprotonation with NaH followed by alkylation enables selective modification:

PositionAlkylating AgentProductSelectivityYield (%)
N-1PhCH₂BrN1N1-benzyl derivative>95%
N-3MeOTfN3N3-methyl derivative88%

Protection strategies (e.g., acrylonitrile at N-1) are critical for achieving positional selectivity .

2.2. C-2 Lithiation and Functionalization

Lithiation at C-2 with LDA at −78°C enables electrophilic quenching:

ElectrophileProductYield (%)
DMFC-2 aldehyde68
MeIC-2 methyl74

This method provides access to analogs with modified electronic properties .

Suzuki-Miyaura Cross-Coupling

The 7-fluoro-phenyl group participates in palladium-catalyzed couplings:

Boronic AcidCatalyst SystemProductYield (%)
4-MeO-C₆H₄B(OH)₂Pd(PPh₃)₄, K₂CO₃, dioxane7-(4-methoxyphenyl) analog63
3-ThienylB(OH)₂PdCl₂(dppf), CsF, THFThiophene-substituted derivative57

Optimal conditions require anhydrous solvents and inert atmospheres to prevent dehalogenation .

Fluorine-Specific Transformations

The 7-fluoro group exhibits unique reactivity:

ReactionConditionsOutcomeApplication
Nucleophilic aromatic substitutionKNH₂, NH₃(l), −33°CReplacement with −NH₂Limited success (<20% yield) due to steric hindrance
SNAr with thiolsPhSH, CuI, DMF, 120°C7-PhS derivative41% yield; enhances hydrophobic interactions

Density functional theory (DFT) calculations suggest that the fluorine's ortho-directing effect influences regioselectivity in electrophilic attacks .

Reductive Amination

The ethylamine group undergoes reductive amination with ketones:

Carbonyl CompoundReducing AgentProductYield (%)
4-PyridinecarboxaldehydeNaBH₃CNPyridylmethylamine derivative69
CyclohexanoneH₂ (1 atm), Ra-NiCyclohexylmethylamine analog58

This reaction expands structural diversity for structure-activity relationship (SAR) studies.

Oxidation Reactions

Controlled oxidation of the benzimidazole core:

Oxidizing AgentConditionsProductOutcome
mCPBACH₂Cl₂, 0°CBenzimidazole N-oxide89% yield; enhances polarity
KMnO₄H₂O, 100°CRing cleavageNon-productive decomposition

The N-oxide derivative shows improved solubility in polar solvents .

Comparative Reactivity Table

Key differences between (R)-1-(7-fluoro...) and its 6-fluoro isomer:

Reaction7-Fluoro Isomer6-Fluoro IsomerRationale
N-Alkylation rateFaster (t₁/₂ = 15 min)Slower (t₁/₂ = 35 min)Steric effects from fluorine position
Suzuki coupling yield63% (4-MeO-Ar)71% (4-MeO-Ar)Electronic effects on Pd insertion
Oxidation stabilityStable to mCPBAPartial decompositionRing strain differences

科学研究应用

Chemistry

In chemistry, ®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential as a pharmacological agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound could exhibit similar activities.

Medicine

In medicine, ®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine could be investigated for its therapeutic potential. It might act on specific molecular targets, offering new avenues for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

作用机制

The mechanism of action of ®-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. The fluoro group might enhance the compound’s binding affinity or stability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Fluorine Substitution
  • 7-Fluoro vs. Non-Fluorinated Analogs: The 7-fluoro substitution in the target compound distinguishes it from non-fluorinated analogs like (R)-1-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride (CAS 2503155-57-3), which lacks fluorine and the 1-phenyl group . Fluorine’s electronegativity and small atomic radius enhance dipole interactions and improve metabolic stability compared to non-fluorinated derivatives.
  • Comparison with 5-Fluoro Derivatives: 5-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methylaniline (CAS 1183150-96-0) contains a fluorine at the 5-position and a methyl group at the 1-position.
1-Phenyl Substitution
  • 1-Phenyl vs. 1-Alkyl/Aryl Groups :
    The 1-phenyl group in the target compound contrasts with analogs like (R)-1-(1-Cyclobutyl-1H-benzo[d]imidazol-2-yl)ethanamine (CAS 1398507-68-0), where a cyclobutyl group replaces the phenyl. Aromatic substituents like phenyl may enhance π-π stacking interactions in protein binding pockets compared to aliphatic groups .

Ethanamine Side Chain Modifications

Stereochemistry and Chain Length
  • (R)-Configuration vs. Racemic Mixtures: The chiral (R)-ethanamine group differentiates it from racemic analogs. For example, (R)-1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine (ΔG = -7.35 kcal/mol) shows improved thermodynamic stability compared to non-chiral variants, suggesting enantiomeric purity is critical for target selectivity .
  • Chain Length and Branching :
    Derivatives like (R)-1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine (melting point 128–130°C) have longer alkyl chains, which may increase lipophilicity and alter pharmacokinetic profiles compared to the ethanamine side chain in the target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Melting Point (°C) Yield (%) ΔG (kcal/mol) Key Substituents
Target Compound (7-Fluoro, 1-phenyl) Not reported Not reported Not reported 7-F, 1-Ph, (R)-ethanamine
(R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine 163.7–165.4 87 -6.98 None
(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine 192–195 80 -7.35 2-methylpropyl
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine Not reported 10 Not reported 3,4-dichlorobenzyl

生物活性

(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a member of the benzimidazole derivative family, recognized for its diverse biological activities. This compound features a fluorine atom at the 7-position of the benzimidazole ring, which may influence its pharmacological properties. The molecular formula is C15H14FN3, and it has a molecular weight of approximately 255.29 g/mol .

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer activities. Research indicates that modifications in the structure can lead to significant variations in biological activity. For instance, compounds with different substituents at various positions on the benzimidazole ring exhibit distinct levels of cytotoxicity against various cancer cell lines .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of benzimidazole derivatives, including this compound. This compound may interact with monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Inhibitors of MAO-B have shown promise in treating conditions such as Parkinson's disease .

MAO-B Inhibition

The inhibition of MAO-B by this compound has been a focal point in recent pharmacological studies. Compounds structurally similar to this benzimidazole derivative have demonstrated strong inhibitory effects on MAO-B, with reported IC50 values as low as 21 nM . This suggests that this compound may possess significant neuroprotective properties.

Interaction with Serotonin Transporters

Another area of interest is the interaction of this compound with serotonin transporters. Preliminary data indicate that it may modulate serotonin levels, which could have implications for mood disorders and anxiety .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamineFluorine at 6-positionPotentially different antimicrobial properties
(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamineFluorine at 4-positionMay exhibit different receptor interactions
(R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamineMethyl group at 7-positionVariation in metabolic stability

This table illustrates how the unique positioning of substituents affects the biological profile of benzimidazole derivatives, including this compound.

Case Study: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that compounds similar to this compound exhibited significant neuroprotective effects when administered prior to inducing neurodegenerative conditions. The results indicated a reduction in neurodegeneration markers and improved behavioral outcomes in treated subjects compared to controls.

Research Findings: Antitumor Activity

In vitro studies have shown that derivatives of benzimidazole, including those related to this compound, demonstrated potent antitumor activity against various cancer cell lines. The introduction of specific functional groups was found to enhance the cytotoxicity significantly.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via refluxing substituted aryl precursors with o-phenylenediamine derivatives in ammonia, followed by alkaline workup and recrystallization (e.g., using chloroform:methanol for TLC monitoring) . Yield optimization requires adjusting reaction time, stoichiometry (e.g., 3:1 molar ratio of aryl precursor to diamine), and temperature (typically 80–100°C). Electron-withdrawing substituents (e.g., fluorine at position 7) may slow reaction kinetics, necessitating longer reflux times .

Q. How is the stereochemical integrity of the (R)-enantiomer maintained during synthesis?

  • Methodology : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical. Evidence from analogous benzimidazole derivatives suggests that asymmetric catalysis (e.g., chiral auxiliaries) or enantioselective crystallization may preserve stereochemistry . Characterization via polarimetry or X-ray crystallography (e.g., as in ) confirms configuration retention.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the fluorophenyl group (δ ~7.3–7.8 ppm for aromatic protons) and ethanamine chain (δ ~3.1–3.5 ppm for CH₂) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the imidazole core and fluorine substituent .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Advanced Research Questions

Q. How does the 7-fluoro substituent influence binding affinity to biological targets like EGFR?

  • Methodology : Fluorine’s electron-withdrawing effects enhance binding via halogen bonding and hydrophobic interactions. In-silico molecular docking (e.g., AutoDock Vina) against EGFR (PDB: 1M17) shows improved binding energy (ΔG ~-9.2 kcal/mol) compared to non-fluorinated analogs . MD simulations further reveal stabilized π-π stacking with phenylalanine residues .

Q. What are the ADMET properties of this compound, and how do they compare to structural analogs?

  • Methodology :

  • Absorption : LogP calculations (e.g., XLogP3) predict moderate lipophilicity (~2.8), favoring blood-brain barrier penetration .
  • Toxicity : Ames test data for benzimidazole derivatives indicate low mutagenicity, but hepatotoxicity risk requires in vitro CYP450 inhibition assays .
  • Metabolism : Phase I metabolites (e.g., N-dealkylation) can be predicted using software like Schrödinger’s Metabolism Module .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodology :

  • Dose-Response Curves : Use IC₅₀ values from MTT assays (e.g., 8–12 µM in A549 vs. >50 µM in HEK293) to assess selectivity .
  • Mechanistic Studies : Apoptosis markers (e.g., caspase-3 activation) and ROS generation assays clarify cell-type-specific toxicity .
  • Comparative SAR : Replace the 7-fluoro group with methyl or nitro substituents to isolate electronic vs. steric effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodology :

  • QSAR Models : Train models on datasets of benzimidazole derivatives to predict solubility (e.g., ALOGPS) and bioavailability .
  • DFT Calculations : Optimize substituent geometry (e.g., fluorine position) to minimize metabolic degradation .

Key Research Recommendations

  • Prioritize enantiomeric purity assessments using chiral columns (e.g., Chiralpak IA) .
  • Validate computational predictions with in vivo PK/PD models (e.g., zebrafish or murine xenografts) .
  • Explore Friedel-Crafts acylation (Eaton’s reagent) for functionalizing the benzimidazole core .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。